molecular formula C15H17N3O2S B11262628 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No.: B11262628
M. Wt: 303.4 g/mol
InChI Key: ZPFHNBPJVMKMLN-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-methoxyaniline with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea.

    Reduction: Formation of 2-methoxyaniline and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
  • 1-(2-chlorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Uniqueness

1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can also affect the compound’s solubility and interaction with other molecules.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C15H17N3O2S/c1-20-12-8-4-2-6-10(12)16-14(19)18-15-17-11-7-3-5-9-13(11)21-15/h2,4,6,8H,3,5,7,9H2,1H3,(H2,16,17,18,19)

InChI Key

ZPFHNBPJVMKMLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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